3-Hydroxyibuprofen

Vue d'ensemble

Description

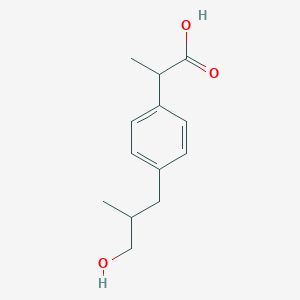

3-Hydroxyibuprofen is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed in the body through the hydroxylation of ibuprofen, primarily in the liver. It is characterized by the presence of a hydroxyl group attached to the third carbon of the ibuprofen molecule, which significantly influences its chemical properties and biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyibuprofen typically involves the hydroxylation of ibuprofen. This can be achieved through various chemical reactions, including:

Hydroxylation using Cytochrome P450 Enzymes: In biological systems, cytochrome P450 enzymes, particularly CYP2C9, play a crucial role in the hydroxylation of ibuprofen to form this compound.

Chemical Hydroxylation: In laboratory settings, chemical hydroxylation can be performed using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, ibuprofen. the process generally involves:

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxyibuprofen undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form carboxylic acids.

Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Analytical Chemistry

3-Hydroxyibuprofen serves as a reference standard in analytical chemistry for studying ibuprofen metabolism and degradation products. Its quantification is essential for understanding the metabolic pathways of ibuprofen and its derivatives.

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics (how the body processes the drug) and pharmacodynamics (the effects of the drug on the body) of this compound contributes to a deeper understanding of ibuprofen's overall effects. Studies have demonstrated that this metabolite can influence the efficacy and safety profile of ibuprofen, especially in different populations such as those with varying genetic backgrounds or health conditions .

Investigations into the biological activities of this compound have revealed potential roles in modulating inflammatory responses. For instance, it may exhibit anti-inflammatory properties similar to its parent compound, which is critical in conditions like rheumatoid arthritis or other inflammatory disorders .

Pain Management

While ibuprofen is commonly used for pain relief, research suggests that its metabolites, including this compound, may also contribute to analgesic effects. Understanding these contributions can lead to more effective pain management strategies, particularly in patients who may not respond well to standard treatments .

Doping Control in Sports

This compound has been studied for its application in doping control within equestrian sports. A sensitive method using gas chromatography with tandem mass spectrometry has been developed to detect this metabolite in urine samples from horses, aiding in anti-doping efforts .

Safety Assessments

Research into the safety profile of this compound is crucial for evaluating the risks associated with ibuprofen use. Studies have indicated that chronic use or high doses of ibuprofen can lead to adverse effects on various organ systems, including cardiovascular and gastrointestinal systems. Understanding the role of its metabolites helps clarify these risks .

Metabolic Pathway Analysis

The metabolic pathways involving this compound are also significant for toxicological assessments. By elucidating how this metabolite interacts with enzymes such as Cytochrome P450 isoforms, researchers can better predict potential drug interactions and individual variability in drug metabolism.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Analytical Chemistry | Reference standard for ibuprofen metabolism studies | Essential for understanding metabolic pathways |

| Pharmacokinetics | Studies on how this compound affects drug efficacy | Influences safety profiles; varies by population |

| Biological Activity | Investigated for anti-inflammatory properties | May enhance therapeutic effects in inflammatory conditions |

| Pain Management | Potential contributions to analgesic effects | Important for developing effective pain relief strategies |

| Doping Control | Detection in equestrian sports | Sensitive methods developed for urine analysis |

| Toxicological Assessments | Evaluating safety risks associated with ibuprofen use | Chronic use linked to organ system toxicity; role of metabolites clarified |

| Metabolic Pathway Analysis | Understanding interactions with metabolic enzymes | Critical for predicting drug interactions and individual variability |

Case Studies

- Pain Relief Efficacy : A study evaluated the analgesic efficacy of ibuprofen formulations, including its metabolites like this compound. Results indicated that patients experienced significant pain relief post-administration, suggesting that metabolites may play a role in overall analgesic effectiveness .

- Doping Control Investigation : In a case involving equestrian athletes, urine samples were analyzed post-ibuprofen administration to detect this compound levels. The findings supported the development of robust protocols for monitoring drug use in competitive sports .

Mécanisme D'action

The mechanism of action of 3-Hydroxyibuprofen is closely related to its parent compound, ibuprofen. It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever . The specific molecular targets and pathways involved in its action are still under investigation, but it is known to interact with COX-1 and COX-2 isoforms .

Comparaison Avec Des Composés Similaires

2-Hydroxyibuprofen: Another hydroxylated metabolite of ibuprofen, differing in the position of the hydroxyl group.

Carboxyibuprofen: An oxidized metabolite of ibuprofen with a carboxyl group.

Ibuprofen Glucuronide: A conjugated form of ibuprofen with glucuronic acid.

Comparison:

Uniqueness: 3-Hydroxyibuprofen is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and biological activity.

Biological Activity: The biological activities of these metabolites can vary, with this compound potentially having distinct effects on COX enzyme inhibition and prostaglandin synthesis.

Activité Biologique

3-Hydroxyibuprofen (3-OH-Ibu) is a significant metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding the biological activity of 3-OH-Ibu is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, interactions with biological systems, and implications for clinical use.

Metabolism of Ibuprofen and Formation of this compound

Ibuprofen undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The formation of this compound is mediated mainly by CYP2C9, with contributions from CYP2C8 and CYP2C19 . The metabolic pathway can be summarized as follows:

- Ibuprofen → This compound (via CYP2C9)

- This compound → Carboxyibuprofen (further oxidation)

Table 1: Key Enzymes Involved in Ibuprofen Metabolism

| Enzyme | Role in Metabolism |

|---|---|

| CYP2C9 | Major enzyme converting ibuprofen to 3-OH-Ibu |

| CYP2C8 | Minor contributor to 3-OH-Ibu formation |

| CYP2C19 | Also involved in the metabolism of ibuprofen |

Anti-inflammatory Properties

Research indicates that this compound retains anti-inflammatory properties, albeit at lower potency compared to its parent compound, ibuprofen. It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory response.

- COX Inhibition : In vitro studies demonstrate that 3-OH-Ibu exhibits inhibitory effects on COX enzymes, although these effects are less pronounced than those of ibuprofen itself. For instance, while ibuprofen can inhibit COX-1 by approximately 98% at certain concentrations, 3-OH-Ibu shows significantly lower inhibition rates .

Interaction with Endocannabinoid System

This compound has also been studied for its interaction with the endocannabinoid system. It inhibits fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of anandamide (AEA), an endocannabinoid involved in pain modulation.

- FAAH Inhibition : The inhibition of FAAH by 3-OH-Ibu occurs in a pH-dependent manner, suggesting that its efficacy may increase in inflamed tissues where pH levels are lower . This mechanism could contribute to enhanced analgesic effects in inflammatory conditions.

Case Studies and Experimental Findings

Several studies have assessed the biological activity of this compound:

- Inhibition of COX Activity : A study measured the effects of various ibuprofen metabolites on COX activity. It was found that while 3-OH-Ibu did inhibit COX enzymes, it was significantly less effective than ibuprofen itself. For example:

- Endocannabinoid Interaction : Research indicated that locally administered ibuprofen synergizes with AEA in rat models, suggesting that metabolites like 3-OH-Ibu may enhance analgesic effects through endocannabinoid modulation .

Table 2: Summary of Biological Activities

| Activity Type | Effectivity Level |

|---|---|

| COX Inhibition | Lower than ibuprofen |

| FAAH Inhibition | pH-dependent; lower than ibuprofen |

| Endocannabinoid Modulation | Potentially synergistic |

Pharmacokinetics and Clinical Implications

The pharmacokinetics of this compound indicate that it is a minor metabolite compared to carboxyibuprofen but still plays a role in the overall therapeutic effects of ibuprofen. Understanding its pharmacokinetic profile is essential for predicting drug interactions and therapeutic outcomes.

Gender-Specific Responses

Recent studies suggest gender-specific differences in the metabolism and effects of ibuprofen and its metabolites, including 3-OH-Ibu. Males and females may respond differently to treatment due to variations in metabolic enzyme expression .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for resolving co-elution challenges in detecting 3-hydroxyibuprofen and its isomers in complex matrices?

- Methodological Answer : Use high-resolution liquid chromatography-mass spectrometry (LC/MS) with optimized gradient elution protocols to separate this compound from structural analogs like 2-hydroxyibuprofen. Employ internal standards (e.g., isotopically labeled analogs) to correct for matrix effects and improve quantification accuracy. For unresolved peaks, integrate combined areas and report summed concentrations, as validated in environmental analyses .

Q. How do experimental designs account for this compound's pharmacokinetic variability in metabolic studies?

- Methodological Answer : Incorporate longitudinal sampling in human or animal models to capture time-dependent metabolite formation. Use crossover study designs to control inter-individual variability, and apply population pharmacokinetic modeling to distinguish between phase I (oxidative) and phase II (conjugative) metabolic pathways. Reference-controlled dosing regimens and bioanalytical validation per ICH guidelines to ensure reproducibility .

Q. What are the key considerations for synthesizing this compound in vitro to study its pharmacological activity?

- Methodological Answer : Utilize cytochrome P450 (CYP) enzyme systems (e.g., CYP2C9 isoforms) in hepatic microsomal incubations. Optimize reaction conditions (pH, temperature, cofactor availability) and validate metabolite identity via tandem MS and NMR. Include negative controls (e.g., enzyme inhibitors) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data between this compound and its parent compound, ibuprofen?

- Methodological Answer : Conduct comparative dose-response assays in relevant cell lines (e.g., COX-1/2 inhibition assays) under standardized conditions (e.g., serum-free media to avoid protein binding artifacts). Apply meta-analysis techniques to reconcile discrepancies, accounting for variables like assay sensitivity, metabolite stability, and species-specific enzyme expression .

Q. What strategies are effective in isolating this compound’s environmental fate from co-occurring NSAID metabolites in wastewater sludge?

- Methodological Answer : Deploy QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction coupled with mixed-mode solid-phase cleanup to reduce matrix interference. Perform fate studies under simulated aerobic/anaerobic conditions, monitoring degradation kinetics via high-resolution mass spectrometry. Use stable isotope probing to trace metabolite transformation pathways in microbial communities .

Q. How should clinical studies be designed to evaluate this compound’s role in drug-drug interactions (DDIs) with narrow-therapeutic-index drugs?

- Methodological Answer : Implement a phased approach:

- Phase 1 : In vitro screens using hepatocyte or transporter-overexpressing cell lines (e.g., OATP1B1, P-gp) to identify inhibition/induction potential.

- Phase 2 : Probe cocktail studies in healthy volunteers, co-administering this compound with marker substrates (e.g., midazolam for CYP3A4).

- Phase 3 : Population PK/PD modeling in target patient cohorts, adjusting for covariates like renal/hepatic function .

Q. What computational tools are validated for predicting this compound’s physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and membrane permeability. Validate predictions against experimental data from Caco-2 cell assays or in situ intestinal perfusion models. Use molecular dynamics simulations to assess protein binding affinity and metabolite-receptor interactions .

Q. Methodological Frameworks for Data Interpretation

- Contradiction Analysis : When conflicting data arise (e.g., variable metabolite potency across studies), apply triangulation by cross-referencing in vitro, in vivo, and clinical datasets. Use sensitivity analysis to identify critical variables (e.g., assay pH, metabolite purity) contributing to discrepancies .

- Ethical and Regulatory Alignment : For human studies, align protocols with ICH E6/GCP guidelines, including rigorous adverse event monitoring and IB (Investigator’s Brochure) updates reflecting this compound’s safety profile .

Propriétés

IUPAC Name |

2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAIHLSDLUYLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344828 | |

| Record name | 3-Hydroxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53949-54-5 | |

| Record name | 2,4'-(2-Hydroxymethylpropyl)phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C41B66XGBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.